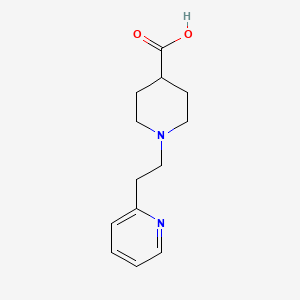

1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a pyridin-2-yl-ethyl group and a carboxylic acid group

Méthodes De Préparation

The synthesis of 1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with piperidine-4-carboxylic acid under basic conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.

Analyse Des Réactions Chimiques

1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the pyridin-2-yl-ethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon (Pd/C), and varying temperatures and pressures depending on the specific reaction.

Applications De Recherche Scientifique

Central Nervous System Modulation

Research indicates that compounds similar to 1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid can influence the central nervous system (CNS). These compounds are being explored for their potential as therapeutic agents in treating conditions such as depression, anxiety, and other mood disorders. For instance, derivatives of piperidine have been shown to exhibit antidepressant-like effects in animal models, suggesting that this compound may also possess similar properties .

Anticancer Activity

Several studies have highlighted the anticancer properties of piperidine derivatives. The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary research suggests that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research on related heterocyclic compounds indicates that they possess significant antimicrobial activity against various pathogens, including bacteria and fungi. This makes this compound a candidate for further development as an antimicrobial drug .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Compounds with a similar structure have been reported to exhibit anti-inflammatory activity, which could make this compound beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: CNS Modulation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives, including variations of this compound. These derivatives were tested for their ability to inhibit serotonin reuptake, demonstrating significant promise as potential antidepressants .

Mécanisme D'action

The mechanism of action of 1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid involves its interaction with molecular targets such as receptors and enzymes. The pyridin-2-yl-ethyl group allows the compound to bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparaison Avec Des Composés Similaires

1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid can be compared with other similar compounds such as:

N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and are known for their medicinal applications.

3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine structure and are used in pharmaceutical research.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Activité Biologique

1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications, especially in the treatment of neurological disorders.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a pyridine group and a carboxylic acid moiety. This specific arrangement contributes to its ability to engage with molecular targets such as receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with proteins involved in cellular signaling pathways. The pyridin-2-yl-ethyl group facilitates binding to specific sites on proteins, which can modulate their activity and lead to alterations in cellular processes such as gene expression and signal transduction .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on related pyridine derivatives have shown efficacy against neurotropic alphaviruses, suggesting potential applications in treating viral infections affecting the central nervous system .

Neuroprotective Effects

Given its structural characteristics, the compound is being investigated for neuroprotective effects. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurological conditions. Preliminary studies suggest that analogs of this compound can protect against neuronal damage caused by viral infections .

Antimicrobial Properties

The presence of the pyridine nucleus in this compound has been associated with antimicrobial activities. Compounds containing similar structures have demonstrated antibacterial and antifungal properties, indicating that this compound may also possess such activities .

Research Findings and Case Studies

A series of studies have evaluated the biological activity of this compound and its analogs:

- Antiviral Studies : In vitro assays demonstrated that certain derivatives exhibited significant antiviral activity against Western equine encephalitis virus (WEEV), with effective concentrations leading to reduced viral replication .

- Neuroprotective Studies : Animal models have shown that compounds similar to this compound can confer protection against neuroadapted Sindbis virus infection, emphasizing their potential as therapeutic agents for CNS infections .

- Antimicrobial Activity : Recent literature highlights the antimicrobial properties of pyridine derivatives, suggesting that this compound could be explored further for its potential to combat bacterial and fungal infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(Pyridin-2-yl)amides | Pyridine ring | Antimicrobial, antiviral |

| 3-Bromoimidazo[1,2-a]pyridines | Similar pyridine structure | Antiviral |

| Isonipecotic acid | Piperidine ring | Neuroprotective effects |

This table illustrates how variations in structure can influence biological activity, highlighting the potential therapeutic avenues for this compound.

Propriétés

IUPAC Name |

1-(2-pyridin-2-ylethyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(17)11-4-8-15(9-5-11)10-6-12-3-1-2-7-14-12/h1-3,7,11H,4-6,8-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZOJZIRSDDOIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.